molecular formula C19H22Cl3FN6O2 B5706533 3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5706533
M. Wt: 491.8 g/mol
InChI Key: XPZWQXSKEILLOV-NEDRVQLESA-N
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Description

3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine typically involves multiple steps. One common approach includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as chlorine or fluorine gas.

    Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the phenyl ring, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: It may have applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications.

    Lapatinib: Used in combination therapy for certain types of cancer.

Uniqueness

3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine is unique due to its specific combination of substituents and the presence of the triazole ring. This combination can confer unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-N-[(E)-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN6O2.2ClH/c1-3-18-24-26-19(27(18)22)25-23-10-12-4-7-16(17(8-12)28-2)29-11-13-5-6-14(21)9-15(13)20;;/h4-10H,3,11,22H2,1-2H3,(H,25,26);2*1H/b23-10+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWQXSKEILLOV-NEDRVQLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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